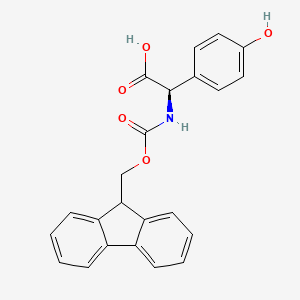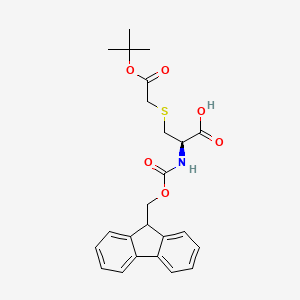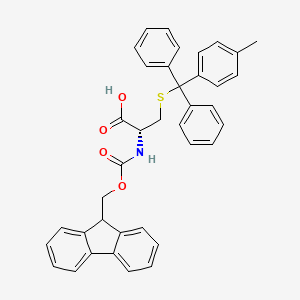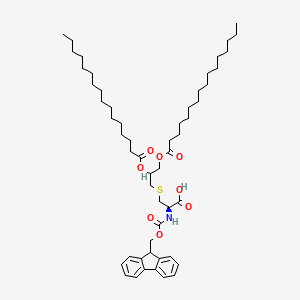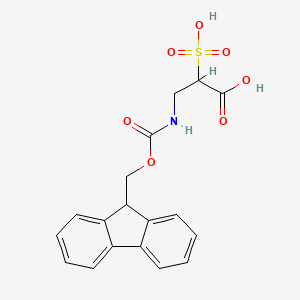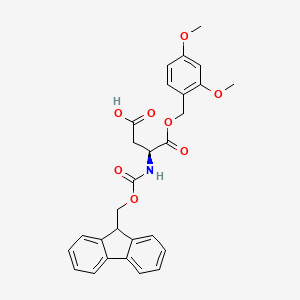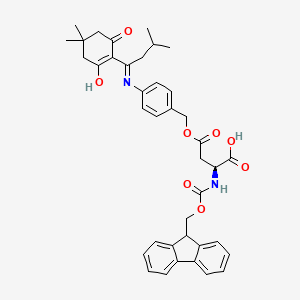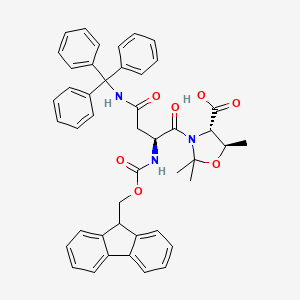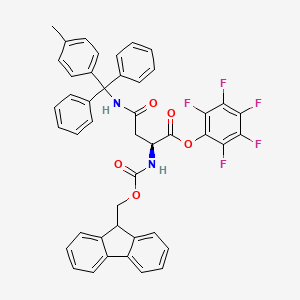
Dde-D-Dap(Fmoc)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dde-D-Dap(Fmoc)-OH, also known as 2,6-diaminohexanoic acid, is an amino acid derivative that is widely used in scientific research. It is a versatile compound that can be used in a variety of biochemical and physiological experiments.
科学的研究の応用
Synthesis of Peptide Nucleic Acid Probes : A study by Oquare and Taylor (2008) in "Bioconjugate chemistry" reports the synthesis of a peptide nucleic acid (PNA) building block, Fmoc-PNA-U'-(Dde)-OH, used for constructing PNA FRET probes. This allows post-synthetic attachment of reporter groups to the amino group attached to the 5-position of uracil (U) following selective deprotection of the Dde group (Oquare & Taylor, 2008).
Microwave-Assisted Synthesis of Fluorescein-Labelled Peptides : Kowalczyk et al. (2009) in "Synthesis" describe the microwave-assisted Fmoc solid-phase synthesis of fluorescein-labelled Lys(Dde)-Gly-Wang resin, demonstrating its utility in efficient automated synthesis of several carboxyfluorescein-labelled peptides (Kowalczyk et al., 2009).
Protein Haptenation in Human Keratinocytes : A study by Vyas et al. (2006) in "Journal of Pharmacology and Experimental Therapeutics" discusses the role of flavin-containing monooxygenases (FMOs) in the bioactivation of sulfonamides in human epidermal keratinocytes, using compounds like Dde-D-Dap(Fmoc)-OH (Vyas et al., 2006).
Synthesis of Labeled Peptides : Research by Bibbs et al. (2000) in "Journal of biomolecular techniques : JBT" highlights strategies for the synthesis of biotin-labeled peptides using Rink amide 4-methylbenzhydrylamine resin coupled with Fmoc-Lys(Dde)-OH, which is applicable for incorporating various labels into peptides (Bibbs et al., 2000).
Synthesis and Cellular Uptake of PNA-Peptide Conjugates : A study by Díaz-Mochón et al. (2005) in "Chemical communications" describes the synthesis and cellular uptake of fluorescently labelled PNA-peptide conjugates, using Dde/Mmt protected PNA monomers, which are orthogonal to Fmoc chemistry (Díaz-Mochón et al., 2005).
Orthogonal Protecting Group for Solid-Phase Peptide Synthesis : Staderini et al. (2018) in "Organic letters" introduced the vinyl ether benzyloxycarbonyl (VeZ) protecting group, a versatile alternative to Fmoc-Lys(Alloc)-OH and Fmoc-Lys(Dde)-OH, for solid-phase peptide synthesis (Staderini et al., 2018).
特性
IUPAC Name |
(2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O6/c1-16(25-23(31)12-28(2,3)13-24(25)32)30-22(26(33)34)14-29-27(35)36-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22,31H,12-15H2,1-3H3,(H,29,35)(H,33,34)/t22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKWTEXBXUEJRZ-JOCHJYFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dde-D-Dap(Fmoc)-OH | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


